1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

PI3Kgamma Kinase inhibitor Binding affinity

1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887458-14-2) is a fully synthetic, small-molecule heterocycle built on the privileged 1H-pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one scaffold. The compound incorporates a 3‑chlorophenyl substituent at N1 and a pyridin‑2‑ylmethyl group at N5.

Molecular Formula C17H12ClN5O
Molecular Weight 337.77
CAS No. 887458-14-2
Cat. No. B2722272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS887458-14-2
Molecular FormulaC17H12ClN5O
Molecular Weight337.77
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2
InChIKeySMLWIAVJNYSDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887458-14-2): Core Scaffold & Procurement Identity


1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 887458-14-2) is a fully synthetic, small-molecule heterocycle built on the privileged 1H-pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one scaffold [1]. The compound incorporates a 3‑chlorophenyl substituent at N1 and a pyridin‑2‑ylmethyl group at N5. This substitution pattern distinguishes it from other in‑class analogs that bear pyridin‑3‑ylmethyl, 4‑chlorophenyl, or additional C6‑methyl modifications [2]. The scaffold has been exploited clinically (e.g., the Wee1 inhibitor adavosertib) and preclinically for PI3K, Abl, and CDK inhibition, making the precise regiochemical and substituent identity critical for target engagement and selectivity [2][3].

1
Scaffold identity

1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with N1-(3-chlorophenyl) and N5-(2-pyridylmethyl) substituents.

2
Regioisomer check

Pyridylmethyl must be attached at the 2-position; the 3-pyridylmethyl isomer may not support the same target engagement profile.

3
Chlorine position

Chlorine substitution at the 3-position of the phenyl ring is critical; 4-chlorophenyl analogs may exhibit distinct selectivity and off-target profiles.

Why Generic Pyrazolo[3,4-d]pyrimidin-4(5H)-ones Cannot Substitute for 887458-14-2


Pyrazolo[3,4‑d]pyrimidin‑4(5H)‑ones are a pharmacologically rich but notoriously non‑interchangeable chemotype. Minor positional isomerism—such as shifting the pyridyl‑methyl attachment from the 2‑position to the 3‑position—profoundly alters the vector of the pendant heterocycle, reorienting the ligand within the ATP‑binding pocket and switching kinome selectivity profiles [1]. In the specific case of 887458‑14‑2, the 2‑pyridyl isomer was one of few analogs that yielded a low‑nanomolar Kd against PI3Kγ in a KinomeScan panel, whereas closely related congeners with 3‑pyridyl or 4‑chlorophenyl groups have shown distinct target preferences, including mGluR1 and BTK [2][3]. Consequently, treating all “pyrazolo‑pyrimidinones” as functionally equivalent risks selecting a compound with irrelevant or absent activity for the intended kinase target.

Pyridyl regioisomer mismatch

Shifting the pyridyl-methyl attachment from the 2‑ to the 3‑position reorients the ligand within the ATP‑binding pocket and can switch kinome selectivity profiles. The 2‑pyridyl isomer is associated with PI3Kγ engagement; the 3‑pyridyl isomer may not replicate this target binding.

Chlorophenyl substitution variation

A 4‑chlorophenyl analog may introduce broader PI3K isoform inhibition or additional GPCR activity, moving away from a PI3Kγ‑preferential probe profile. The 3‑chloro substitution supports selectivity toward PI3Kγ in reported kinase panels.

Scaffold generalization without identity verification

Generic pyrazolo[3,4‑d]pyrimidin‑4(5H)‑ones can exhibit targets ranging from Wee1 to BTK or mGluR1. Assuming functional equivalence without verifying the exact substitution pattern risks selecting a compound with irrelevant activity for the intended kinase study.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (887458-14-2)


PI3Kγ Binding Affinity of 887458-14-2 vs. In-Class Pyrazolo[3,4-d]pyrimidinones

In a KinomeScan competition binding assay, 887458‑14‑2 displayed a Kd of 2.60 nM for human PI3Kγ (residues S144–A1102) [1]. This contrasts with the pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one analog 1,5‑bis(4‑chlorophenyl)‑6‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one, which showed only micromolar affinity for mGluR1 (IC50 = 1.10 μM) in a FLIPR calcium‑flux assay and no reported PI3Kγ activity [2]. The >2,000‑fold difference in affinity magnitude underscores the target‑specific advantage of the 2‑pyridylmethyl/3‑chlorophenyl substitution pattern.

PI3Kγ binding affinity comparison
Cross-study comparable
Kd = 2.60 nM (PI3Kγ, KinomeScan) vs comparator mGluR1 IC50 = 1.10 μM (FLIPR); PI3Kγ activity not reported for comparator.
Reported target-binding context for PI3Kγ; comparator lacks PI3Kγ engagement in available profiling data.
Data from competitive binding and calcium-flux assays; cross-assay comparison requires careful interpretation.
PI3Kgamma Kinase inhibitor Binding affinity

Regioisomeric Selectivity: 2‑Pyridylmethyl vs. 3‑Pyridylmethyl Isomer

The 2‑pyridylmethyl substituent of 887458‑14‑2 orients the pyridine nitrogen in closer proximity to the hinge region of the kinase, a geometry that cannot be recapitulated by the 3‑pyridylmethyl isomer [1]. While direct biochemical comparison data for the two isomers are not publicly available, the broader pyrazolo[3,4‑d]pyrimidine patent and medicinal chemistry literature consistently identifies the pyridyl‑2‑ylmethyl configuration as critical for sub‑50 nM binding to ATP‑competitive kinase targets, whereas 3‑pyridyl and 4‑pyridyl isomers often display >10‑fold potency losses [2].

2- vs 3-pyridylmethyl regioisomer
Class-level inference
2-pyridylmethyl orientation favors ATP-competitive kinase binding; 3-pyridyl isomer predicted to show ≥10-fold potency reduction based on analogous pyrazolo[3,4‑d]pyrimidine series.
Regioisomeric SAR context; regioisomer verification is essential for assay reproducibility.
No direct biochemical comparison data publicly available; inference drawn from patent SAR tables and docking studies.
Regioisomer Structure–Activity Relationship Pyridyl orientation

Chlorine Position on Phenyl Ring: 3‑Cl vs. 4‑Cl and Unsubstituted Analogs

The 3‑chloro substituent on the N1‑phenyl ring of 887458‑14‑2 provides a distinct steric and electronic environment compared to 4‑chloro or unsubstituted phenyl analogs. In pyrazolo[3,4‑d]pyrimidine kinase inhibitor series, the 3‑chlorophenyl group has been associated with improved selectivity for PI3Kγ over PI3Kα and PI3Kδ isoforms, whereas 4‑chlorophenyl analogs often exhibit broader PI3K isoform inhibition or shift activity toward non‑kinase targets such as GPCRs [1][2]. Additionally, the 3‑position is generally less susceptible to CYP450‑mediated oxidative metabolism compared to the 4‑position, potentially conferring a metabolic stability advantage in cell‑based and in vivo settings [3].

3-Cl vs 4-Cl phenyl substitution
Class-level inference
3-chlorophenyl substituent associates with PI3Kγ-preferential binding; 4-chlorophenyl analogs demonstrate additional GPCR activity (mGluR1 IC50 = 1.10 μM) and broader PI3K isoform inhibition.
Isoform selectivity context; the 3-Cl substitution pattern may support a PI3Kγ-biased chemical probe profile.
Selectivity inferred from KinomeScan and FLIPR GPCR assay data; full isoform panel not available for both compounds.
Halogen bonding Selectivity CYP metabolism

High-Confidence Application Scenarios for 1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (887458-14-2)


PI3Kγ Biochemical Probe Optimization in Oncology

With a validated Kd of 2.60 nM for human PI3Kγ [1], 887458‑14‑2 serves as an immediate, purchasable starting point for structure‑based optimization of PI3Kγ‑selective inhibitors. Medicinal chemistry teams can utilize the compound as a reference standard in KinomeScan selectivity panels to benchmark newly synthesized analogs against a defined PI3Kγ affinity, avoiding the ambiguity introduced by generic pyrazolo[3,4‑d]pyrimidinones that lack quantitative PI3K profiling.

Regioisomeric Differentiation for Kinase Selectivity Screening

The defined 2‑pyridylmethyl and 3‑chlorophenyl substitution pattern enables systematic comparison with its 3‑pyridylmethyl and 4‑chlorophenyl isomers in kinome‑wide selectivity screens. This head‑to‑head panel approach allows research groups to attribute shifts in selectivity solely to regioisomeric or halogen‑position effects, generating high‑quality SAR data for publications and patent filings without the confounding variable of scaffold heterogeneity [2].

Reference Inhibitor for PI3Kγ‑Dependent Cellular Assays

The compound’s low‑nanomolar PI3Kγ binding affinity supports its use as a positive control in cell‑based assays measuring PI3Kγ‑dependent signaling (e.g., AKT phosphorylation in macrophages or neutrophils). Its distinct substitution pattern differentiates it from pan‑PI3K inhibitors, enabling researchers to dissect PI3Kγ‑specific biology with reduced interference from PI3Kα/β/δ co‑inhibition [1][3].

Scaffold‑Hopping Reference for Kinase Inhibitor Patent Landscaping

As a concrete example of a pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one with a unique 3‑Cl/2‑pyridyl motif, 887458‑14‑2 serves as a freedom‑to‑operate comparator when evaluating novel kinase inhibitor scaffolds. Patent searchers and IP analysts can use its disclosed structure and binding data to differentiate new chemical matter from prior art, strengthening patentability arguments for next‑generation PI3K or Wee1 inhibitors [2].

Application
Selection Property
Validation Focus
PI3Kγ probe optimization
PI3Kγ binding affinity context
Target engagement and isoform selectivity in KinomeScan panels
Regioisomeric SAR studies
Pyridyl regioisomer identity
Kinase selectivity fingerprint comparison between 2‑ and 3‑pyridylmethyl isomers
PI3Kγ-dependent cellular assays
PI3Kγ pathway-selectivity profile
Signal transduction endpoint specificity in macrophage or neutrophil models
Kinase inhibitor patent landscaping
Scaffold and substitution uniqueness
Freedom-to-operate differentiation from prior-art pyrazolo[3,4‑d]pyrimidinones
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